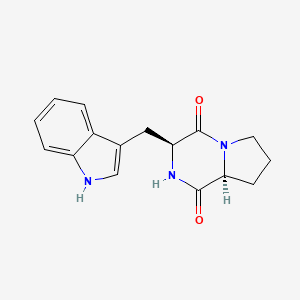

Neoechinulin A

描述

from the marine-derived fungus Aspergillus sp.; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPIYZIAHOECW-SAIXKJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Neoechinulin A

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the natural sources of Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid with significant therapeutic potential. The document summarizes quantitative data on its isolation, outlines detailed experimental protocols for its extraction and characterization, and visualizes key biological pathways and experimental workflows.

Natural Occurrence of this compound

This compound is a secondary metabolite predominantly produced by a variety of fungal species, particularly within the genera Aspergillus and Eurotium. Marine environments have proven to be a rich source of fungi that synthesize this compound. While less common, this compound and its derivatives have also been identified in some plant species.[1][2][3]

Fungal Sources

Fungi are the most prolific producers of this compound. Species of Aspergillus and Eurotium are frequently cited as sources.[1][2][3] Marine-derived fungi, in particular, have been a focus of research for novel bioactive compounds, including this compound.[4][5]

Plant Sources

The occurrence of this compound in the plant kingdom is comparatively rare. However, its presence has been reported in a few species, suggesting a potential symbiotic relationship with endophytic fungi or an independent biosynthetic capability.[1][2]

Quantitative Data on this compound Isolation

The yield of this compound from natural sources can vary significantly depending on the producing organism, culture conditions, and extraction methodology. The following table summarizes available quantitative data from selected studies.

| Natural Source | Organism/Plant Part | Yield/Concentration | Reference |

| Anhua Dark Tea Ferment | Aspergillus amstelodami BSX001 | Up to 1.500 mg/g | [6] |

| Marine Fungus | Microsporum sp. | Not specified, but isolated as a bioactive compound | [5] |

| Marine Fungus | Eurotium sp. SF-5989 | Not specified, but isolated for anti-inflammatory studies | [1] |

| Plant Root | Aconitum carmichaelii | Isolated, but specific yield not provided in the review | [2] |

| Hemp Seed | Cannabis sativa | Stereoisomers including (12R)-Neoechinulin A and (12S)-Neoechinulin A isolated | [1] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound from fungal sources, based on cited literature.

Fungal Fermentation and Extraction

Organism: Aspergillus amstelodami BSX001

Fermentation:

-

The fungal strain is cultured on a solid-state fermentation medium.

-

After an appropriate incubation period to allow for the production of secondary metabolites, the fermented medium is harvested.

Extraction:

-

The harvested fermentation medium is dried at 60 °C and then pulverized to increase the surface area for extraction.

-

The powdered medium (e.g., 3.1 kg) is mixed with an organic solvent. Ethyl acetate (B1210297) is a suitable solvent due to its strong solubility for this compound and its stability. A solid-to-liquid ratio of 1:2 is used.

-

The mixture is subjected to ultrasound-assisted extraction for 120 minutes at a frequency of 40 kHz at room temperature (25 °C) to enhance the extraction efficiency.

-

The extract is then filtered to separate the solid residue from the liquid extract.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

Optimized Methanol (B129727) Extraction: An alternative optimized extraction uses methanol:

-

The dried and pulverized fermentation medium is mixed with a 72.76% methanol solution at a solid-liquid ratio of 25 mL/g.

-

The mixture is soaked for 30 minutes at a temperature of 50.8 °C.

-

The sample is sonicated at 40 kHz.

-

Following sonication, the mixture is centrifuged at 8000 rpm for 5 minutes.

-

The supernatant is collected and filtered through a 0.22 µm membrane for subsequent analysis.

Purification by High-Performance Liquid Chromatography (HPLC)

System: Agilent 1260 HPLC system or equivalent.

Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm) is typically used.

Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (63:37, v/v) is used as the mobile phase.

Flow Rate: The flow rate is maintained at 1.0 mL/min.

Detection: The eluent is monitored at a detection wavelength of 225 nm.

Column Temperature: The column is maintained at a temperature of 30 °C.

Injection Volume: A 10 µL injection volume is used for analysis.

Structural Characterization

The purified compound is subjected to spectroscopic analysis to confirm its identity as this compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the molecule.

Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its isolation.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.uees.edu.ec [research.uees.edu.ec]

- 4. researchgate.net [researchgate.net]

- 5. Marine Fungi: A Source of Potential Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Neoechinulin A from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Neoechinulin A, a diketopiperazine-type indole (B1671886) alkaloid derived from marine fungi. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow and relevant biological pathways.

This compound has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1][2] Marine-derived fungi, such as those from the genera Aspergillus and Eurotium, have been identified as prominent sources of this promising natural product.[1][2]

Fungal Sources and Fermentation

This compound has been successfully isolated from several species of marine fungi. Notable examples include Aspergillus fumigatus recovered from the Red Sea, Eurotium sp. SF-5989, and Microsporum sp.[3][4] The production of this compound is typically achieved through large-scale fermentation of the source fungus.

Experimental Protocol: Fungal Fermentation

-

Culture Initiation: An axenic culture of the marine fungus is grown on a suitable agar (B569324) medium, such as ISP2 agar supplemented with sea salt. The culture is incubated at room temperature for 5-7 days to allow for sufficient growth.[4]

-

Inoculation: Small agar pieces containing the fungal mycelia are aseptically transferred to large conical flasks containing a liquid fermentation broth. A common broth composition includes malt (B15192052) extract, yeast extract, and mannitol, supplemented with sea salt.[4]

-

Static Fermentation: The inoculated flasks are incubated under static conditions at room temperature for an extended period, typically around 28 days, to allow for the production and accumulation of secondary metabolites, including this compound.[4]

Extraction and Isolation of this compound

Following fermentation, a multi-step extraction and purification process is employed to isolate this compound from the fungal biomass and culture broth.

Experimental Protocol: Extraction and Purification

-

Mycelial Extraction: The fungal mycelia are separated from the broth and subjected to extraction using an organic solvent, such as methanol, often facilitated by sonication to enhance efficiency. This process is typically repeated multiple times to ensure complete extraction of the metabolites.[4]

-

Solvent Partitioning: The crude extract is then partitioned with a series of organic solvents of varying polarities. For instance, a dichloromethane (B109758) fraction has been shown to be active and contain this compound.[4]

-

Chromatographic Purification: The active fraction is further purified using various chromatographic techniques. This often involves initial separation on a silica (B1680970) gel column, followed by purification using high-performance liquid chromatography (HPLC), particularly semi-preparative reverse-phase HPLC (RP-HPLC), to yield pure this compound.[4]

Structural Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic methods.

Experimental Protocol: Structural Characterization

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, and HMBC), are conducted to elucidate the detailed chemical structure of this compound. The obtained data is then compared with literature values for confirmation.[4]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the reported inhibitory concentrations (IC₅₀).

| Biological Activity | Assay Details | IC₅₀ Value | Reference |

| SARS-CoV-2 Mpro Inhibition | In vitro enzymatic assay | 0.47 µM | [4] |

| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition from 12.5 µM to 100 µM | [3][5] |

| Cytotoxicity | Against human cervical carcinoma (HeLa) cells | Data not explicitly quantified in provided search results | [6][7] |

Biological Signaling Pathways

This compound exerts its biological effects by modulating specific signaling pathways. Its anti-inflammatory properties, for example, are attributed to the suppression of key inflammatory mediators.

Anti-Inflammatory Signaling Pathway of this compound

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Mechanistically, this compound blocks the activation of the nuclear factor-kappaB (NF-κB) pathway by preventing the phosphorylation and degradation of its inhibitor, IκB-α.[3][5] Furthermore, it has been observed to decrease the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3][5]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental Workflow for the Isolation of this compound

Anti-Inflammatory Signaling Pathway of this compound

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 3. Anti-Inflammatory Effect of this compound from the Marine Fungus Eurotium sp. SF-5989 through the Suppression of NF-кB and p38 MAPK Pathways in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Marine Fungi: A Source of Potential Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Elucidating the Molecular Architecture of Neoechinulin A: A Technical Guide to its Structure and Stereochemistry

Introduction: Neoechinulin A is a prenylated indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products.[1] Isolated from various fungi, including Aspergillus and Eurotium species, it has garnered significant interest within the scientific community due to its diverse biological activities, which include antioxidant, neuroprotective, and anti-inflammatory properties.[1][2] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the elucidation of this compound's structure and absolute stereochemistry, detailing the key experimental methodologies and presenting the corresponding data.

Planar Structure Elucidation

The determination of the planar structure of this compound, which has the molecular formula C₁₉H₂₁N₃O₂, was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule. For this compound, techniques like Electrospray Ionization (ESI) would be employed to generate ions, typically the protonated molecule [M+H]⁺.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Method |

| [M+H]⁺ | 324.1709 | 324.171 | LC-MS (Orbitrap) |

Data sourced from PubChem CID 9996305.[3]

The observed mass confirms the molecular formula C₁₉H₂₁N₃O₂. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information by revealing stable fragments of the molecule, helping to piece together the connectivity of the indole and diketopiperazine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required for the complete assignment of all proton and carbon signals and to establish the connectivity between atoms.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |

| 2 | 146.7 | - |

| 3 | 111.5 | - |

| 3a | 127.1 | - |

| 4 | 120.5 | 7.65 (d, 8.0) |

| 5 | 122.0 | 7.15 (t, 7.5) |

| 6 | 119.8 | 7.10 (t, 7.5) |

| 7 | 110.8 | 7.30 (d, 8.0) |

| 7a | 136.5 | - |

| 8 | 125.8 | 6.85 (s) |

| 10 | 166.2 | - |

| 11 | 55.4 | 4.20 (q, 7.0) |

| 12 | 17.8 | 1.50 (d, 7.0) |

| 13 | 160.1 | - |

| 1' | 40.2 | - |

| 2' | 147.5 | 6.20 (dd, 17.5, 10.5) |

| 3' | 112.5 | 5.10 (d, 10.5), 5.15 (d, 17.5) |

| 4', 5' | 28.5 | 1.45 (s, 6H) |

| NH-9 | - | 8.50 (br s) |

| NH-14 | - | 7.90 (br s) |

Note: Data is compiled from typical values for this class of compounds and may vary slightly between different literature sources and experimental conditions.

Experimental Workflow for Structure Elucidation

Caption: Logical workflow for the isolation and structural determination of this compound.

Stereochemistry Elucidation

This compound possesses two elements of stereochemistry that require definition: the absolute configuration of the chiral center at C-11 and the geometry of the C-8 double bond.

(Z)-Geometry of the Exocyclic Double Bond

The geometry of the exocyclic double bond (C-8) is determined to be Z based on Nuclear Overhauser Effect (NOE) correlations in 2D NOESY or ROESY NMR experiments. An NOE is observed between the vinyl proton H-8 and the N-H proton of the indole ring, which is only possible if these two protons are on the same side of the double bond, thus confirming the Z-configuration.

Absolute Configuration of the C-11 Stereocenter

The determination of the absolute configuration at the C-11 position is a critical step. This has been definitively established through total synthesis.

Asymmetric Synthesis: The stereoselective synthesis of both enantiomers of this compound allows for direct comparison with the naturally occurring compound.[4] By starting with a chiral building block of known absolute configuration (e.g., L-Alanine for the (S)-configuration at C-11), the synthesis leads to a product whose properties can be compared to the natural isolate.

Chiroptical Properties: The specific rotation of the synthesized enantiomer is compared to that of the natural product. Natural (-)-Neoechinulin A was found to correspond to the (S)-configuration at C-11. The synthesis of (+)-Neoechinulin A yielded a specific rotation of [α]ᴅ²² = +56 (c 0.1, MeOH), confirming its enantiomeric relationship.[4]

Table 3: Chiroptical Data for this compound

| Compound | Specific Rotation [α]ᴅ | Configuration at C-11 |

| (+)-Neoechinulin A | +56 (c 0.1, MeOH) | (R) |

| (-)-Neoechinulin A (Natural) | - | (S) |

The IUPAC name for natural this compound is therefore (3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione .[3]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[4]

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A wider spectral width (~220 ppm) is required.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and sensitivity within a reasonable experiment time.

Mass Spectrometry (LC-MS)

-

Chromatography: A small amount of sample dissolved in methanol (B129727) is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically used, for example, with a mobile phase of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Ionization: The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.

-

Mass Analysis: The ions are analyzed by a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to obtain accurate mass measurements.

Polarimetry

-

Sample Preparation: A precise concentration of the sample (e.g., 0.1 g/100 mL) is prepared in a suitable solvent such as methanol.[4]

-

Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured using the sodium D-line (589 nm) at a controlled temperature (e.g., 22 °C).[4] The specific rotation is then calculated from the observed rotation, concentration, and path length.

X-ray Crystallography (General Protocol)

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. For molecules with known chiral centers from a synthetic precursor, the absolute configuration can be confirmed. For novel structures, anomalous dispersion effects (e.g., the Flack parameter) can be used to determine the absolute configuration.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H21N3O2 | CID 9996305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Neuroprotective Action of Optically Pure this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallographic analysis of inhibition of endothiapepsin by cyclohexyl renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Neoechinulin A in Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) A, a member of the diketopiperazine class of alkaloids, is a fungal secondary metabolite with a range of reported biological activities, including antioxidant and cytoprotective effects. Produced by various species of the genus Aspergillus, its unique chemical structure, characterized by a prenylated indole (B1671886) moiety, has garnered interest in the scientific community for potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of neoechinulin A, detailing the genetic basis, enzymatic machinery, and regulatory networks that govern its production in Aspergillus species. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the non-ribosomal peptide synthetase (NRPS)-mediated condensation of L-tryptophan and L-alanine to form the diketopiperazine core, cyclo-L-alanyl-L-tryptophanyl[1]. This precursor then undergoes a series of post-NRPS modifications, primarily prenylation events, to yield the final product. The key enzymes in this pathway are two distinct prenyltransferases, EchPT1 and EchPT2, identified in Aspergillus ruber.

The proposed biosynthetic pathway is as follows:

-

Formation of the Diketopiperazine Core: An NRPS enzyme catalyzes the formation of the cyclic dipeptide cyclo-L-alanyl-L-tryptophanyl from L-alanine and L-tryptophan.

-

Initial Prenylation by EchPT1: The prenyltransferase EchPT1 catalyzes the first prenylation step, attaching a dimethylallyl pyrophosphate (DMAPP) moiety to the C2 position of the indole ring of cyclo-L-alanyl-L-tryptophanyl, forming preechinulin.

-

Subsequent Prenylations by EchPT2: The second prenyltransferase, EchPT2, then acts on preechinulin. It is responsible for a cascade of up to three additional dimethylallylations.

-

Formation of this compound and other derivatives: Through the action of these prenyltransferases, a variety of prenylated derivatives are produced, including this compound and neoechinulin B.[1] The biosynthetic gene clusters responsible for echinulin (B167357) and neoechinulin production have been identified in Aspergillus ruber and show high similarity to clusters found in other species like Aspergillus chevalieri.

This compound Biosynthetic Gene Cluster

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data on the enzyme kinetics of EchPT1 and EchPT2, as well as the concentrations of biosynthetic intermediates in the this compound pathway. Further research is required to establish these parameters, which are crucial for a complete understanding and potential bioengineering of the pathway.

Signaling Pathways and Regulation

The production of secondary metabolites in Aspergillus is a tightly regulated process, often linked to fungal development and environmental cues. The biosynthesis of this compound is likely controlled by a complex regulatory network involving global regulators such as LaeA and the Velvet complex (VeA, VelB, etc.).

-

LaeA: This global regulator is known to control the expression of numerous secondary metabolite gene clusters in Aspergillus species. Deletion of the laeA gene often results in the silencing of these clusters. It is proposed that LaeA acts as a methyltransferase that modifies chromatin structure, thereby making the biosynthetic genes accessible for transcription.

-

Velvet Complex: This complex of proteins, including VeA and VelB, plays a crucial role in coordinating fungal development and secondary metabolism in response to light. In the dark, the Velvet complex can interact with LaeA to activate the expression of secondary metabolite genes.

The interplay between these global regulators and potentially pathway-specific transcription factors within the this compound BGC fine-tunes its expression.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the this compound biosynthetic pathway. These are generalized protocols and may require optimization for specific Aspergillus strains and experimental conditions.

Gene Knockout in Aspergillus species

This protocol outlines a general workflow for deleting a gene of interest within the this compound BGC using a CRISPR-Cas9 based approach.

Materials:

-

Aspergillus strain of interest

-

Plasmids for Cas9 and guide RNA (gRNA) expression

-

Donor DNA cassette containing a selectable marker flanked by homologous regions to the target gene

-

Protoplasting solution (e.g., Glucanex)

-

PEG-CaCl2 solution

-

Selective growth media

Workflow:

References

Neoechinulin A: A Comprehensive Technical Review of its Bioactivities and Mechanisms of Action

FOR IMMEDIATE RELEASE

A Deep Dive into the Therapeutic Potential of Neoechinulin A for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound, a diketopiperazine indole (B1671886) alkaloid with the chemical formula C₁₉H₂₁N₃O₂ . This document consolidates current research on its diverse biological activities, underlying mechanisms of action, and key experimental data, offering a valuable resource for professionals in the fields of pharmacology, oncology, and neurobiology.

Chemical Profile and Properties

This compound is a fungal metabolite with a molecular weight of 323.4 g/mol . Its structure, characterized by an indole ring, a diketopiperazine moiety, and an isoprenyl group, is crucial for its biological functions.

| Property | Value |

| Chemical Formula | C₁₉H₂₁N₃O₂ |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | (3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |

Biological Activities and Therapeutic Potential

This compound has demonstrated a remarkable range of biological activities, positioning it as a promising candidate for further drug development. These activities include anti-inflammatory, neuroprotective, and anticancer effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it effectively suppresses the production of pro-inflammatory mediators.

| Parameter | Cell Line | Treatment | IC₅₀ / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1][2] |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1] |

| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1] |

| Interleukin-1β (IL-1β) Production | RAW 264.7 | LPS + this compound | Dose-dependent inhibition | [1] |

| iNOS and COX-2 Expression | RAW 264.7 | LPS + this compound | Downregulation | [1] |

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Neuroprotective Effects

This compound has shown significant potential in protecting neuronal cells from various toxins, suggesting its utility in the context of neurodegenerative diseases. It has been demonstrated to protect PC12 cells from cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin known to induce Parkinson's-like symptoms.[3][4] This protection is attributed to its ability to ameliorate downstream events of mitochondrial failure.[3][4]

| Parameter | Cell Line | Toxin | Effect of this compound | Reference |

| Cell Viability | PC12 | MPP+ | Increased cell survival | [3][4] |

| Caspase-3 Activation | Differentiated PC12 | SIN-1 | Inhibition | [5] |

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis. In HeLa cervical cancer cells, it has been shown to induce apoptosis through a caspase-dependent pathway.[1]

| Cell Line | Activity | IC₅₀ | Mechanism | Reference |

| HeLa (Cervical Cancer) | Proliferation Inhibition, Apoptosis Induction | 1.25–10 μM | Downregulation of Bcl-2, Upregulation of Bax, Caspase-3 activation | [1] |

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are mediated by the suppression of the NF-κB and p38 MAPK pathways. In LPS-stimulated macrophages, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. It also reduces the phosphorylation of p38 MAPK.

Pro-apoptotic Signaling Pathway in Cancer Cells

In cancer cells such as HeLa, this compound induces apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to the activation of caspase-3.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound.

General Experimental Workflow for Assessing Bioactivity

Nitric Oxide Production Assay in RAW 264.7 Cells

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[2]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.[2]

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent.[6]

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[6]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[6]

Caspase-3 Activity Assay in HeLa Cells

-

Cell Culture and Treatment: Culture HeLa cells and treat with this compound at desired concentrations for a specified duration to induce apoptosis.[7]

-

Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Centrifuge to collect the cytosolic extract.[7]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Assay: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[7]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[7]

-

Absorbance Reading: Measure the absorbance at 400-405 nm to quantify the amount of p-nitroaniline released.[7]

Western Blot Analysis for NF-κB and p38 MAPK

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with LPS and this compound as described previously. Lyse the cells to extract total protein.[8]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, IκBα, and a loading control (e.g., β-actin).[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

-

Detection: Visualize the protein bands using an ECL detection system.[8]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined anti-inflammatory, neuroprotective, and anticancer activities, coupled with a growing understanding of its mechanisms of action, make it a compelling subject for further research and development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full therapeutic capabilities of this promising molecule.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound protects PC12 cells against MPP+-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. benchchem.com [benchchem.com]

The Biological Activities of Neoechinulin A: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties and Mechanisms of a Promising Fungal Metabolite

Neoechinulin (B12335001) A, a diketopiperazine-type indole (B1671886) alkaloid primarily isolated from fungal species such as Aspergillus, Eurotium, and Microsporum, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the known pharmacological effects of Neoechinulin A, with a focus on its anti-inflammatory, neuroprotective, anticancer, antioxidant, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily investigated in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Its mechanism of action involves the suppression of key pro-inflammatory mediators and cytokines.

Inhibition of Pro-inflammatory Mediators

Studies have shown that this compound effectively inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages.[3][4] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of these inflammatory molecules.[3]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3] this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB. Additionally, it inhibits the phosphorylation of p38 MAPK.[3]

Table 1: Anti-inflammatory Activity of this compound

| Activity | Cell Line | Stimulant | Key Findings | Reference |

| Inhibition of NO Production | RAW264.7 | LPS | Dose-dependent inhibition | [3] |

| Inhibition of PGE2 Production | RAW264.7 | LPS | Dose-dependent inhibition | [3] |

| Downregulation of iNOS | RAW264.7 | LPS | Reduced protein expression | [3] |

| Downregulation of COX-2 | RAW264.7 | LPS | Reduced protein expression | [3] |

| Inhibition of NF-κB | RAW264.7 | LPS | Inhibition of IκBα phosphorylation | [3] |

| Inhibition of p38 MAPK | RAW264.7 | LPS | Inhibition of p38 phosphorylation | [3] |

Experimental Protocol: Determination of Nitric Oxide (NO) Production in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁵ cells/well and allowed to adhere for 12-24 hours.[5]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of LPS.

-

Incubation: The plate is incubated for an additional 24 hours.

-

Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.[4]

Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Neuroprotective Activity

This compound exhibits significant neuroprotective properties, demonstrated in neuronal cell models against various neurotoxins.

Protection against Oxidative Stress-Induced Cell Death

This compound protects neuronal-like PC12 cells from cytotoxicity induced by 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1), a peroxynitrite donor.[5][6] This protection is associated with the inhibition of caspase-3-like protease activation.[5] The cytoprotective effect requires a pre-incubation period of at least 12 hours, suggesting the involvement of gene expression induction.[6]

Protection against Parkinson's Disease-Related Neurotoxins

This compound also protects PC12 cells from the cytotoxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like symptoms.[4] This suggests a potential therapeutic role for this compound in neurodegenerative diseases.

Table 2: Neuroprotective Activity of this compound

| Activity | Cell Line | Toxin | Key Findings | Reference |

| Cytoprotection | PC12 | SIN-1 | Inhibition of caspase-3 activation | [5] |

| Cytoprotection | PC12 | MPP+ | Amelioration of downstream events of mitochondrial failure | [4] |

Experimental Protocol: Neuroprotective Assay in PC12 Cells

-

Cell Culture and Differentiation: PC12 cells are cultured in DMEM supplemented with horse serum and fetal bovine serum. For differentiation, cells are treated with nerve growth factor (NGF) for 3 days.

-

Treatment: Differentiated PC12 cells are pre-treated with various concentrations of this compound for 24 hours.

-

Toxin Challenge: Cells are then exposed to a neurotoxin such as SIN-1 or MPP+ for an additional 24 hours.

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay or LDH assay to quantify the protective effect of this compound.

Signaling Pathway: Neuroprotection against SIN-1

Caption: this compound's inhibition of SIN-1-induced apoptosis.

Anticancer Activity

This compound has demonstrated promising anticancer activity, particularly against human cervical cancer (HeLa) cells.[7][8]

Induction of Apoptosis

The primary mechanism of this compound's anticancer effect is the induction of apoptosis through the mitochondrial pathway.[1][7] It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[1] The tumor suppressor protein p53 is also implicated in this process.[1]

Table 3: Anticancer Activity of this compound

| Activity | Cell Line | IC50 | Key Findings | Reference |

| Cytotoxicity | HeLa | 1.25–10 μM | Induction of apoptosis | [3] |

| Apoptosis | HeLa | - | Upregulation of Bax, downregulation of Bcl-2 | [1] |

Experimental Protocol: Western Blot for Bax and Bcl-2 Expression in HeLa Cells

-

Cell Culture and Treatment: HeLa cells are cultured in a suitable medium and treated with various concentrations of this compound for 24-48 hours.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.

Signaling Pathway: Anticancer Apoptotic Pathway

Caption: this compound-induced apoptotic pathway in cancer cells.

Antioxidant Activity

This compound possesses radical scavenging properties, contributing to its overall biological effects.

DPPH Radical Scavenging

The antioxidant potential of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. One study reported an IC50 value of 0.219 mg/mL for its DPPH radical scavenging activity.[9]

Table 4: Antioxidant Activity of this compound

| Activity | Assay | IC50 | Reference |

| Radical Scavenging | DPPH | 0.219 mg/mL | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is then determined.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. It exhibited an IC50 value of 0.47 µM against Mpro.[10]

Table 5: Antiviral Activity of this compound

| Activity | Target | IC50 | Reference |

| Inhibition | SARS-CoV-2 Mpro | 0.47 µM | [10] |

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its anti-inflammatory, neuroprotective, anticancer, antioxidant, and antiviral properties, supported by defined mechanisms of action, position it as a promising lead molecule for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile for various human diseases. This guide provides a foundational resource for researchers embarking on the exploration of this intriguing fungal metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fisheries and Aquatic Sciences [e-fas.org]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis in human cervical carcinoma HeLa cells by this compound from marine-derived fungus Microsporum sp. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Neoechinulin A: A Fungal Secondary Metabolite with Promising Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A is a diketopiperazine-type indole (B1671886) alkaloid, a secondary metabolite primarily produced by various fungal species, including those of the genera Aspergillus and Eurotium.[1] As a member of the echinulin (B167357) family, this compound has garnered significant attention within the scientific community due to its diverse and potent biological activities. These properties, which include anti-inflammatory, neuroprotective, anticancer, and antiviral effects, position this compound as a promising candidate for further investigation in the context of drug discovery and development. Structurally, the presence of a C8/C9 double bond is crucial for many of its biological functions.[2] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound is an intricate enzymatic process originating from the precursor molecule cyclo-L-alanyl-L-tryptophyl. This foundational diketopiperazine is then subjected to a series of post-modifications, primarily prenylation, catalyzed by specific prenyltransferases. The biosynthetic gene cluster responsible for this pathway has been identified in Aspergillus species. A key enzyme in this cascade is a prenyltransferase that facilitates the addition of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the precursor. This is followed by a dehydrogenation step to form the characteristic C8/C9 double bond.

Biological Activities and Quantitative Data

This compound exhibits a wide spectrum of biological activities, which have been quantified in various in vitro studies. The following tables summarize the key quantitative data related to its anti-inflammatory, neuroprotective, and anticancer effects.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

| Assay | Cell Line | Stimulant | Parameter Measured | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of NO production | Dose-dependent inhibition (12.5-100 µM) | [3] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of PGE2 production | Dose-dependent inhibition | [3] |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of TNF-α secretion | Dose-dependent inhibition | |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | Inhibition of IL-6 secretion | Dose-dependent inhibition |

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from oxidative stress-induced cell death.

| Assay | Cell Line | Toxin | Parameter Measured | EC50 / Effect | Reference |

| Cytotoxicity Assay | PC12 | SIN-1 | Increased cell viability | Significant protection | [4] |

| Apoptosis Assay | PC12 | SIN-1 | Inhibition of caspase-3 activation | Significant inhibition | [4] |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit cell proliferation.

| Assay | Cell Line | Parameter Measured | IC50 / Effect | Reference | |---|---|---|---|---|---| | Cell Viability (MTT Assay) | HeLa | Inhibition of cell proliferation | Induces apoptosis |[1][2] | | Cell Viability (MTT Assay) | HCT 116 | Inhibition of cell proliferation | IC50 value reported | | | Apoptosis Assay | HeLa | Induction of apoptosis | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 |[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Cytokine Measurement (ELISA):

-

Cell Viability (MTT Assay):

-

After removing the supernatant, 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours.

-

The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm.

-

Neuroprotective Activity Assay in PC12 Cells

-

Cell Culture and Differentiation: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, cells are treated with 50 ng/mL of nerve growth factor (NGF) for 5-7 days.

-

Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 24 hours.

-

Induction of Cytotoxicity: 3-morpholinosydnonimine (SIN-1) is added to the culture medium to a final concentration that induces significant cell death (e.g., 1 mM) and incubated for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT assay as described previously.

Anticancer Activity Assay

-

Cell Culture: Cancer cell lines (e.g., HeLa, HCT 116) are maintained in their respective recommended culture media.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

Cell Viability (MTT Assay): Cell viability is measured using the MTT assay as previously described to determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

-

Cells are treated with this compound at its IC₅₀ concentration for a specified time.

-

Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide are added to the cell suspension.

-

After incubation in the dark, the percentage of apoptotic cells is quantified by flow cytometry.

-

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, such as iNOS and COX-2, and consequently, a decrease in the production of NO and PGE2.

Conclusion

This compound, a fungal secondary metabolite, stands out as a molecule of significant pharmacological interest. Its multifaceted biological activities, including potent anti-inflammatory, neuroprotective, and anticancer effects, underscore its potential as a lead compound for the development of novel therapeutics. The elucidation of its biosynthetic pathway and mechanisms of action, particularly its modulation of key signaling cascades like NF-κB and p38 MAPK, provides a solid foundation for future research. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and its derivatives in treating a range of human diseases.

References

- 1. Neoechinulins: Molecular, cellular, and functional attributes as promising therapeutics against cancer and other human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Neoechinulin A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin A is an indole (B1671886) alkaloid secondary metabolite produced by various fungi, including species of Aspergillus and Eurotium.[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and antitumor properties.[1][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial for quality control, pharmacokinetic studies, and drug development.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and experimental protocols based on published methods.

Quantitative Data Summary

The following tables summarize the key parameters from various validated HPLC methods for the quantification of this compound.

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| HPLC System | Agilent 1260 HPLC system[1] | Not Specified | Sunfire C18 Analytical HPLC[4] |

| Column | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)[1] | Diamonsil C18 (250 mm x 4.6 mm, 5 µm)[5] | Sunfire C18 (150 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile (B52724) and 0.1% phosphoric acid in water (3:7, v/v)[1] | Methanol (B129727) and 0.1% phosphoric acid in water (63:37, v/v)[5] | Methanol and water gradient (0-100% MeOH over 30 min)[4] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] | 1.0 mL/min[4] |

| Detection Wavelength | 254 nm[1] | 225 nm[5] | Not Specified |

| Column Temperature | 30 °C[1] | 30 °C[5] | Not Specified |

| Injection Volume | 10 µL[1] | 10 µL[5] | Not Specified |

Table 2: Method Validation Data for this compound Quantification

| Parameter | Method 1 | Method 2 |

| Linearity Range | 0.02 - 0.10 mg/mL[1] | 2.0 - 40.0 mg/L[5] |

| Correlation Coefficient (r²) | 0.9986[1] | 0.9995[5] |

| Recovery | Not Specified | 98.3% - 101.1%[5] |

Experimental Protocols

Protocol 1: Quantification of this compound from Fungal Fermentation

This protocol is adapted from a method used for the quantification of this compound from Aspergillus amstelodami fermentation.[1]

1. Sample Preparation (Ultrasound-Assisted Extraction)

a. Dry and pulverize the fungal fermentation medium. b. Mix the pulverized medium with methanol (HPLC grade) at a solid-liquid ratio of 1:25 (g/mL).[1] c. The optimal extraction conditions were found to be a methanol volume fraction of 72.76% at a soaking temperature of 50.8°C.[1] d. Sonicate the mixture for a specified time in an ultrasound cleaner (e.g., 40 kHz).[1] e. Centrifuge the mixture at 8000 rpm for 5 minutes.[1] f. Collect the supernatant and filter it through a 0.22 µm membrane filter prior to HPLC analysis.[1]

2. HPLC Analysis

a. HPLC System: Agilent 1260 HPLC system or equivalent.[1] b. Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).[1] c. Mobile Phase: Isocratic elution with acetonitrile and 0.1% phosphoric acid in water (3:7, v/v).[1] d. Flow Rate: 1.0 mL/min.[1] e. Column Temperature: 30 °C.[1] f. Detection: UV spectrophotometric detector at 254 nm.[1] g. Injection Volume: 10 µL.[1]

3. Standard Curve Preparation

a. Prepare a stock solution of this compound standard in methanol. b. Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.02 to 0.10 mg/mL.[1] c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration. The standard curve equation provided in the reference is y = 11414x − 3.9905, with an R² of 0.9986.[1]

4. Quantification

a. Inject the filtered sample extract into the HPLC system. b. Determine the peak area corresponding to this compound. c. Calculate the concentration of this compound in the sample using the standard curve equation.

Protocol 2: Quantification of this compound in Cordate Pinellia Tuber

This protocol is based on a method for determining this compound in a plant matrix.[5]

1. Sample Preparation (Extraction from Plant Material)

-

The specific extraction procedure for Cordate Pinellia Tuber is not detailed in the abstract, but a general methanol extraction, similar to Protocol 1, can be inferred. The sample would need to be homogenized and extracted with methanol, followed by filtration.

2. HPLC Analysis

a. HPLC System: A standard HPLC system with a UV detector. b. Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm).[5] c. Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution (63:37, v/v).[5] d. Flow Rate: 1.0 mL/min.[5] e. Column Temperature: 30 °C.[5] f. Detection Wavelength: 225 nm.[5] g. Injection Volume: 10 µL.[5]

3. Standard Curve Preparation

a. Prepare a stock solution of this compound in methanol. b. Create a series of standard solutions with concentrations ranging from 2.0 to 40.0 mg/L.[5] c. Inject each standard and construct a calibration curve. A good linear relationship with r = 0.9995 was reported.[5]

4. Quantification

a. Inject the prepared plant extract. b. Measure the peak area of this compound. c. Quantify the concentration using the established calibration curve.

Visualizations

Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β.[6]

References

- 1. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Promising SARS-CoV-2 Mpro Inhibitor: In Vitro and In Silico Study Showing the Ability of Simulations in Discerning Active from Inactive Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Isolation and determination of this compound in Cordate Pinellia Tuber] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Neoechinulin B as a Potential Antiviral Agent Against Hepatitis C Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neoechinulin B, a diketopiperazine-type indole (B1671886) alkaloid, has been identified as a potential antiviral agent against the Hepatitis C Virus (HCV).[1][2][3] Unlike many direct-acting antivirals that target viral proteins, Neoechinulin B exhibits a host-targeting mechanism of action.[4] It functions as an antagonist of the liver X receptor (LXR), a key regulator of lipid metabolism.[1][2][5] By inhibiting LXR, Neoechinulin B disrupts the formation of double-membrane vesicles (DMVs), which are essential for HCV RNA replication.[4][6][7] This novel mechanism presents a promising avenue for the development of new anti-HCV therapeutics. In contrast, studies have shown that the related compound, Neoechinulin A, does not exhibit antiviral activity against HCV.[6][7]

Data Presentation

Table 1: In Vitro Anti-HCV Activity and Cytotoxicity of Neoechinulin B and Related Compounds

| Compound | IC50 (µM) | IC90 (µM) | CC50 (µM) | Cell Line | Reference |

| Neoechinulin B (1a) | - | - | >20 | Huh7.5.1 | [6] |

| This compound (7) | No activity | No activity | >20 | Huh7.5.1 | [6] |

| Preechinulin (8) | No activity | No activity | >20 | Huh7.5.1 | [6] |

| Neoechinulin B Derivative (1l) | More potent than 1a | - | >20 | Huh7.5.1 | [6] |

| Neoechinulin B Derivative (1n) | More potent than 1a | - | >20 | Huh7.5.1 | [6] |

| Neoechinulin B Derivative (1p) | More potent than 1a | - | >20 | Huh7.5.1 | [6] |

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration. Note: Specific IC50 and IC90 values for Neoechinulin B were not explicitly provided in the search results, but its activity was confirmed. Several derivatives showed more potent anti-HCV activity than the parent compound.

Table 2: Effect of Neoechinulin B on LXR-Mediated Transcription

| Compound | Concentration (µM) | LXRα Inhibition (IC50 µM) | LXRβ Inhibition (IC50 µM) | Cell Line | Reference |

| Neoechinulin B | 20 | 5.5 | 7.6 | HuSE2 | [8] |

Experimental Protocols

1. Protocol for Evaluating the Anti-HCV Activity of Neoechinulin B in a Cell Culture System

This protocol outlines the steps to determine the inhibitory effect of Neoechinulin B on HCV production in an infected cell line.

Materials:

-

Huh7.5.1 cells (human hepatoma cell line)

-

HCV (e.g., JFH-1 strain)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Neoechinulin B

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Antibodies for HCV core and NS5A proteins

-

Secondary antibodies for immunofluorescence and immunoblotting

Procedure:

-

Cell Culture: Culture Huh7.5.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

HCV Infection: Seed Huh7.5.1 cells in appropriate culture plates. Once confluent, infect the cells with HCV at a multiplicity of infection (MOI) of 0.15 for 4 hours.[5]

-

Compound Treatment: After 4 hours of infection, remove the virus-containing medium and wash the cells with PBS. Add fresh culture medium containing various concentrations of Neoechinulin B (e.g., 0-20 µM) or DMSO as a vehicle control.[5]

-

Incubation: Incubate the treated cells for 72 hours at 37°C.[5]

-

Supernatant Collection and Re-infection: Collect the culture supernatant, which contains progeny viruses. Inoculate naive Huh7.5.1 cells with the collected supernatant for 48 hours to assess viral infectivity.[5]

-

Analysis of Viral Protein Expression:

-

Immunoblotting: Lyse the re-infected cells and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with primary antibodies against HCV core and NS5A proteins, followed by an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.[5]

-

Immunofluorescence: Fix the re-infected cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA. Incubate with primary antibodies against HCV core and NS5A proteins, followed by fluorescently labeled secondary antibodies. Visualize the cells using a fluorescence microscope.[5]

-

-

Data Analysis: Quantify the reduction in HCV protein expression in Neoechinulin B-treated cells compared to the DMSO control to determine the antiviral activity.

2. Protocol for LXR Reporter Gene Assay

This protocol is designed to assess the inhibitory effect of Neoechinulin B on LXR-mediated transcriptional activity.

Materials:

-

Huh7-25 cells (or other suitable cell line)

-

LXR response element (LXRE)-driven luciferase reporter plasmid

-

Transfection reagent

-

Neoechinulin B

-

T0901317 (LXR agonist)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Transfection: Seed Huh7-25 cells in a 24-well plate. Co-transfect the cells with the LXRE-driven luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of Neoechinulin B in the presence or absence of the LXR agonist T0901317 for another 24 hours.[6]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of LXR-mediated transcription by Neoechinulin B compared to the T0901317-treated control.[6]

Mandatory Visualizations

Caption: Mechanism of action of Neoechinulin B against HCV.

Caption: Workflow for assessing the anti-HCV activity of Neoechinulin B.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-hepatitis C Virus Activity of Juglorubin Derivatives [jstage.jst.go.jp]

- 5. journals.asm.org [journals.asm.org]

- 6. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fungus-Derived Neoechinulin B as a Novel Antagonist of Liver X Receptor, Identified by Chemical Genetics Using a Hepatitis C Virus Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Neoechinulin A in PC12 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoechinulin (B12335001) A, an indole (B1671886) alkaloid derived from marine fungi, has demonstrated significant neuroprotective properties in neuronal cell models.[1] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of Neoechinulin A in rat pheochromocytoma (PC12) cells, a widely used model for studying neuronal function and neurodegenerative diseases. The protocols outlined herein focus on assessing cell viability, apoptosis, and the underlying signaling pathways modulated by this compound in the context of neurotoxin-induced cytotoxicity.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach. It has been shown to protect PC12 cells from cytotoxicity induced by various neurotoxins, including 1-methyl-4-phenylpyridinium (MPP+), rotenone, and 3-morpholinosydnonimine (SIN-1), which are commonly used to model Parkinson's disease.[2][3][4] The primary mechanisms of action include the amelioration of downstream events following mitochondrial complex I dysfunction, potent antioxidant and anti-nitration activities, and the modulation of cellular redox homeostasis, particularly by increasing the cellular reserve capacity for NAD(P)H generation.[4][5] Furthermore, this compound has been observed to inhibit the activation of caspase-3 and regulate the expression of apoptosis-associated proteins, suggesting an anti-apoptotic role.[1]

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of this compound in PC12 cells against various neurotoxins.

Table 1: Effect of this compound on MPP+-induced Cytotoxicity in PC12 Cells

| Treatment Condition | Concentration of this compound (µM) | Cell Viability (% of control) | Reference |

| MPP+ (1.0 mM) | 0 | ~0% (at 20 hours) | [6] |

| MPP+ (1.0 mM) + this compound | 100 | Nearly 60% (at 20 hours) | [6] |

Table 2: Effect of this compound on Rotenone-induced Cell Death in PC12 Cells

| Treatment Condition | Concentration of this compound | Outcome | Reference |

| Rotenone | Not specified | Increased LDH leakage by 70% (at 21 hours) | [7] |

| Rotenone + this compound | Not specified | Decreased LDH leakage by 25% (at 21 hours) | [7] |

Table 3: Cytoprotective Activity of this compound against SIN-1-induced Cell Death in NGF-differentiated PC12 Cells

| Compound | Cytoprotective Effect against SIN-1 | Reference |

| This compound | Yes | [8] |

| This compound stereoisomers | Almost identical levels of protection | [8] |

| Acyclic analogue of this compound | Completely lost | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Differentiation

PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 4-7 days.

Assessment of Cell Viability (MTT Assay)

This protocol is for assessing the protective effect of this compound against neurotoxin-induced cell death.

Materials:

-

Differentiated PC12 cells in a 96-well plate

-

This compound

-

Neurotoxin (e.g., MPP+, Rotenone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed differentiated PC12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 12-24 hours).

-

Introduce the neurotoxin (e.g., 1 mM MPP+ or 2 µM rotenone) to the wells, with and without this compound. Include untreated control wells.

-

Incubate for the desired time period (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Differentiated PC12 cells

-

This compound

-

Neurotoxin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat differentiated PC12 cells with this compound and/or the neurotoxin as described in the cell viability assay.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol is for detecting changes in the expression of pro- and anti-apoptotic proteins.

Materials:

-

Treated and untreated differentiated PC12 cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-